molecular formula C14H11F3O B7779554 4-Methoxy-3'-trifluoromethylbiphenyl

4-Methoxy-3'-trifluoromethylbiphenyl

Cat. No.: B7779554
M. Wt: 252.23 g/mol
InChI Key: PLCMWCLPLSJTEH-UHFFFAOYSA-N
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Description

4-Methoxy-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3O. It is a biphenyl derivative characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3’-trifluoromethylbiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 4-methoxyphenylboronic acid and 3-chlorobenzotrifluoride in the presence of a palladium catalyst and a base. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of 4-Methoxy-3’-trifluoromethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methoxy-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

  • 4-Methoxy-3-trifluoromethylphenylboronic acid
  • 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Comparison: 4-Methoxy-3’-trifluoromethylbiphenyl is unique due to the presence of both methoxy and trifluoromethyl groups on the biphenyl scaffoldCompared to similar compounds, it offers a unique balance of hydrophobicity and electronic effects, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

1-methoxy-4-[3-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c1-18-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15,16)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCMWCLPLSJTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
substrate
Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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